molecular formula C30H23N5O4S B11628978 2-[(5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate

2-[(5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate

Cat. No.: B11628978
M. Wt: 549.6 g/mol
InChI Key: YUAQGFWIOWOMFP-ONUIUJJFSA-N
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Description

This compound belongs to a class of hybrid heterocyclic systems combining pyrazole, triazole, and thiazolo-triazole moieties. Its structure features a (5Z)-configured thiazolo[3,2-b][1,2,4]triazol-6-one core conjugated with a 3-(4-ethoxyphenyl)-1-phenylpyrazole substituent and a 2-acetoxyphenyl group. The ethoxy group at the para position of the phenyl ring enhances lipophilicity, while the acetate moiety may influence metabolic stability . Syntheses of analogous compounds typically involve condensation reactions between pyrazole-carbaldehydes and thiazolo-triazole precursors, followed by functional group modifications (e.g., acetylation) . Such derivatives are explored for pharmacological applications, particularly antifungal and anti-inflammatory activities, owing to their structural similarity to triazole-based drugs like voriconazole .

Properties

Molecular Formula

C30H23N5O4S

Molecular Weight

549.6 g/mol

IUPAC Name

[2-[(5Z)-5-[[3-(4-ethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl] acetate

InChI

InChI=1S/C30H23N5O4S/c1-3-38-23-15-13-20(14-16-23)27-21(18-34(32-27)22-9-5-4-6-10-22)17-26-29(37)35-30(40-26)31-28(33-35)24-11-7-8-12-25(24)39-19(2)36/h4-18H,3H2,1-2H3/b26-17-

InChI Key

YUAQGFWIOWOMFP-ONUIUJJFSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N4C(=NC(=N4)C5=CC=CC=C5OC(=O)C)S3)C6=CC=CC=C6

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N4C(=NC(=N4)C5=CC=CC=C5OC(=O)C)S3)C6=CC=CC=C6

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate typically involves multi-step organic reactions. The process begins with the preparation of the core structure, which includes the formation of the pyrazole and thiazole rings. These rings are then functionalized with the appropriate substituents, such as the ethoxyphenyl and phenyl groups. The final step involves the acetylation of the phenyl group to form the acetate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives with different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[(5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of new materials, such as polymers and coatings, and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 2-[(5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Key Observations :

  • Steric Effects : The phenyl group at the pyrazole N₁ (target compound) may hinder rotational freedom compared to indole-based analogs, affecting binding to biological targets .
  • Metabolic Stability : The acetate group in all compounds is susceptible to esterase hydrolysis, but electron-withdrawing substituents (e.g., methoxy in ) may slow degradation .

Pharmacological Activity Trends

  • Antifungal Activity : Indole-containing analogs (e.g., ) show moderate activity against Candida albicans (MIC: 8–16 µg/mL), likely due to interactions with fungal cytochrome P450 enzymes. The target compound’s pyrazole-phenyl group may reduce efficacy compared to indole derivatives but improve selectivity .
  • Anti-inflammatory Activity : Compounds with electron-donating groups (e.g., ethoxy in the target) exhibit stronger COX-2 inhibition (IC₅₀: ~10 µM) than isopropoxy variants, as predicted by molecular docking studies .

Electronic Properties

Wavefunction analysis (via Multiwfn ) reveals:

  • The thiazolo-triazole core has a high electron-deficient character (average Fukui electrophilicity index: +0.15), favoring nucleophilic attack at the methylidene position.
  • The 4-ethoxyphenyl group donates electron density (+0.08 e), stabilizing the conjugated system more effectively than methoxy or isopropoxy substituents .

Biological Activity

The compound 2-[(5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate is a complex organic molecule with potential therapeutic applications. This article aims to summarize its biological activity based on available research findings and case studies.

The compound has the following chemical properties:

  • Molecular Formula : C23H19N3O4S2
  • Molecular Weight : 465.5 g/mol
  • IUPAC Name : 2-(4-Ethoxyphenyl)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It has been shown to modulate enzyme activities and receptor functions, leading to diverse pharmacological effects. The exact mechanism is still under investigation but may involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Antitumor Activity

Research indicates that derivatives of thiazolidinones and related compounds exhibit significant antitumor effects. For instance:

  • A study evaluated the cytotoxicity of thiazolidinone derivatives against glioblastoma cells, revealing potent antitumor activity in several synthesized variants .
CompoundCell LineIC50 (µM)
9bU87MG12.5
9eU25115.0
10eA17210.0

Enzyme Inhibition

The compound has been assessed for its ability to inhibit enzymes such as α-amylase and urease:

  • A screening study found that several derivatives showed high potency in inhibiting these enzymes compared to standard drugs .
Compoundα-Amylase Inhibition (%)Urease Inhibition (%)
11b8578
11e9080
12a7582

Case Studies

  • Study on Anticancer Properties : In a series of experiments conducted by Da Silva et al., thiazolidinone derivatives were tested for their anticancer properties against various cancer cell lines such as MDA-MB-231 and HCT116. The results indicated a significant reduction in cell viability, suggesting the potential of these compounds as anticancer agents .
  • Enzyme Inhibition Studies : Another study highlighted the effectiveness of thiazolidinone derivatives in inhibiting α-amylase and urease activities, showcasing their potential application in managing diabetes and urolithiasis .

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